2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7Cl3O2S and a molecular weight of 237.53 g/mol . It is characterized by the presence of a dichlorocyclopropyl group attached to an ethane-1-sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-dichlorocyclopropylmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form vinyl sulfonyl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions depending on the reagents and conditions used
Scientific Research Applications
2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride include:
2-Chloroethanesulfonyl chloride: This compound has a similar sulfonyl chloride group but lacks the dichlorocyclopropyl moiety, making it less sterically hindered and potentially more reactive in certain reactions.
Methanesulfonyl chloride: Another sulfonyl chloride compound, it is smaller and more commonly used in organic synthesis for introducing sulfonyl groups.
The uniqueness of this compound lies in its dichlorocyclopropyl group, which can impart specific steric and electronic effects on its reactivity and the properties of the resulting products .
Properties
IUPAC Name |
2-(2,2-dichlorocyclopropyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2S/c6-5(7)3-4(5)1-2-11(8,9)10/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLNRBHTGMOPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-56-1 |
Source
|
Record name | 2-(2,2-dichlorocyclopropyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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